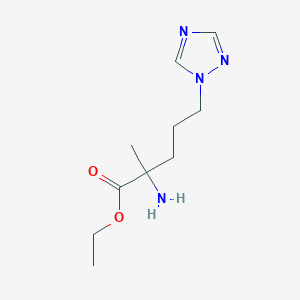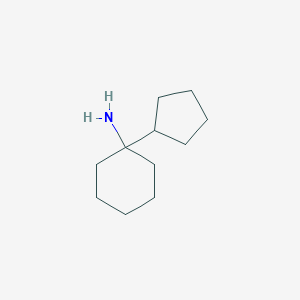
3-(2-Ethylphenyl)-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethylphenyl)-3-hydroxypropanoic acid is an organic compound that belongs to the class of hydroxy acids It features a hydroxy group (-OH) attached to the third carbon of a propanoic acid chain, with a 2-ethylphenyl group attached to the same carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylphenyl)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. Another method includes the use of Grignard reagents, where 2-ethylphenylmagnesium bromide reacts with ethyl chloroacetate, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Ethylphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloride.
Major Products Formed
Oxidation: 3-(2-Ethylphenyl)-3-oxopropanoic acid.
Reduction: 3-(2-Ethylphenyl)-1-propanol.
Substitution: 3-(2-Ethylphenyl)-3-chloropropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(2-Ethylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Ethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The 2-ethylphenyl group may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Methylphenyl)-3-hydroxypropanoic acid
- 3-(2-Propylphenyl)-3-hydroxypropanoic acid
- 3-(2-Isopropylphenyl)-3-hydroxypropanoic acid
Uniqueness
3-(2-Ethylphenyl)-3-hydroxypropanoic acid is unique due to the presence of the 2-ethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior compared to similar compounds with different alkyl substituents.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-(2-ethylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O3/c1-2-8-5-3-4-6-9(8)10(12)7-11(13)14/h3-6,10,12H,2,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
ZOGHAXZHQAGLFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1C(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


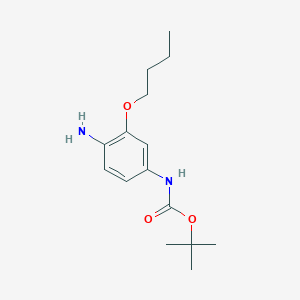

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B13616271.png)
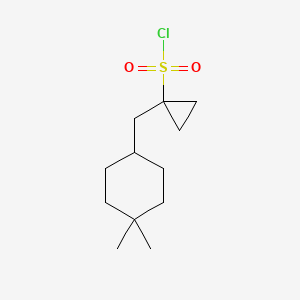
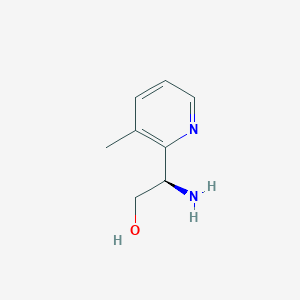


![2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]ethyl}benzoic acid](/img/structure/B13616303.png)

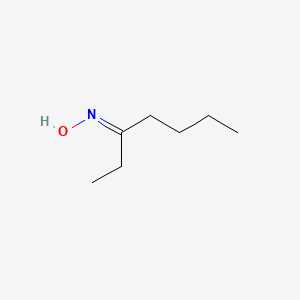

![3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B13616339.png)
